2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0859789
InChI:
InChI=1S/C16H16N6O2S/c1-24-12-8-6-11(7-9-12)17-16(25)20-19-15(23)10-22-14-5-3-2-4-13(14)18-21-22/h2-9H,10H2,1H3,(H,19,23)(H2,17,20,25)
SMILES:
COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2
Molecular Formula:
C16H16N6O2S
Molecular Weight:
356.4 g/mol
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide
CAS No.:
Cat. No.: VC0859789
Molecular Formula: C16H16N6O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N6O2S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C16H16N6O2S/c1-24-12-8-6-11(7-9-12)17-16(25)20-19-15(23)10-22-14-5-3-2-4-13(14)18-21-22/h2-9H,10H2,1H3,(H,19,23)(H2,17,20,25) |
| Standard InChI Key | BYVVKNBZYKCAMK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator